(R)-2-(4-Butylphenyl)-propionic acid
Descripción
(R)-2-(4-Butylphenyl)-propionic acid (CAS: Not explicitly provided; structurally related to ibuprofen derivatives) is a chiral carboxylic acid characterized by a propionic acid backbone substituted with a 4-butylphenyl group at the α-carbon. This compound is enantiomerically distinct, with the (R)-configuration playing a critical role in its physicochemical and biological properties. It is frequently identified as a related substance or intermediate in pharmaceutical quality control, particularly in ibuprofen production, where enantiomeric purity is essential for efficacy and safety .
Synthesis: The synthesis of (R)-configured propionic acid derivatives often involves chiral intermediates or catalytic asymmetric methods. For example, (R)-(+)-2-(4-hydroxyphenoxy)propionic acid is synthesized via condensation of phenolic compounds with (S)-2-halopropionic acid under basic conditions, followed by hydrolysis . Similarly, this compound may be derived from ester precursors like ethyl-[2-(4-i-butylphenyl)propionate], which undergoes hydrolysis and purification to achieve high enantiomeric excess (e.g., >95% ee, as confirmed by HPLC) .
Structure
2D Structure
Propiedades
IUPAC Name |
(2R)-2-(4-butylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFPDZIYEWFQFK-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263078-21-2 | |
| Record name | p-Butylhydratropic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263078212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-BUTYLHYDRATROPIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3N3G493N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Preparation via Hydrolysis of 2-(4-Isobutylphenyl)propionitrile
One classical and industrially relevant method involves the hydrolysis of 2-(4-isobutylphenyl)propionitrile to yield the corresponding propionic acid.
Process Summary:
- The crude 2-(4-isobutylphenyl)propionitrile is combined with acetic acid, water, and concentrated sulfuric acid.
- The mixture is heated to reflux, typically at the boiling point of acetic acid (~118 °C), for around 8 hours to complete hydrolysis.
- After reaction completion, acetic acid and residual isobutylbenzene are distilled off under reduced pressure (e.g., 15 mm Hg) at around 125 °C.
- The residual mixture is cooled, and water plus octane are added for phase separation.
- The octane layer containing the acid is extracted with aqueous sodium hydroxide to form the sodium salt.
- The basic extracts are washed with octane, acidified to pH 1 with concentrated hydrochloric acid in the presence of octane, and the acid is re-extracted into the octane layer.
- Crystallization is induced by cooling the octane solution to -10 °C.
- The crystals are washed, redissolved in hot octane, treated with decolorizing charcoal, and recrystallized to obtain >99.5% pure 2-(4-isobutylphenyl)propionic acid with no detectable isobutylphenylacetic acid impurities.
| Step | Conditions | Notes |
|---|---|---|
| Hydrolysis | Reflux in acetic acid, 8 h | Complete conversion |
| Distillation | Reduced pressure, 125 °C, 15 mm Hg | Removal of acetic acid and impurities |
| Extraction | Octane/water phase separation | Efficient separation of acid |
| Neutralization and Acidification | NaOH extraction, acidify to pH 1 | Formation and recovery of acid |
| Crystallization | Cooling to -10 °C | High purity crystals obtained |
This method is well-established and scalable, producing the acid with high purity suitable for pharmaceutical applications.
Synthesis of 2-(4-sec-Butylphenyl)-propionic Acid Derivatives
Another approach involves the synthesis of derivatives such as 2-(4-sec-butyl-phenyl)-propionic acid esters and carbamoyl methyl esters, which can be intermediates or analogs related to the target acid.
- Starting from appropriate precursors, the reaction mixtures are refluxed with reagents like morpholine or hydrazine hydrate to form carbamoyl methyl esters.
- Reaction monitoring is done via Thin Layer Chromatography (TLC).
- After completion, the mixtures are cooled and poured into ice water to precipitate the product.
- The solids are filtered and recrystallized from ethanol or methanol to yield pure compounds.
- Melting points determined by Thiele’s tube method.
- Infrared (IR) spectra recorded to confirm functional groups.
- Proton Nuclear Magnetic Resonance (NMR) spectra used for structural elucidation.
- Purity assessed by TLC with iodine visualization.
While this method primarily focuses on derivatives, it provides insights into synthetic routes and purification techniques applicable to the preparation of the parent acid.
Preparation of Salts of 2-(4-Isobutylphenyl)-propionic Acid
Preparation of pharmaceutically useful salts, such as lysine salts, is an important aspect of the compound’s formulation.
- 2-(4-Isobutylphenyl)-propionic acid is dissolved in a mixture of ethanol and water.
- A stoichiometric amount of D,L-lysine or L-lysine aqueous solution is added dropwise under stirring.
- The reaction mixture is stirred at ambient temperature and then cooled to induce precipitation of the salt.
- The precipitate is filtered, washed with ethanol or isopropanol, and dried under vacuum.
- The resulting lysine salt is a colorless crystalline solid with melting points around 150–177 °C depending on the salt form.
- The product is substantially pure (>99.5%) and requires no further purification.
| Property | Lysine Salt of 2-(4-Isobutylphenyl)-propionic Acid |
|---|---|
| Melting Point | 150–177 °C |
| Water Solubility | Approximately 40% |
| pH | Near neutral |
| Purity | >99.5% (acid and base titers) |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Product Purity | Notes |
|---|---|---|---|
| Hydrolysis of Propionitrile | Acetic acid, H₂SO₄, reflux 8 h, distillation | >99.5% pure acid | Industrial scale, high yield |
| Synthesis of Carbamoyl Methyl Esters | Reflux with morpholine/hydrazine, TLC monitoring | High purity derivatives | Useful for analog synthesis |
| Salt Formation with Lysine | Ethanol/water solution, stoichiometric lysine | >99.5% pure salt | Crystalline, stable, water soluble |
Research Findings and Notes
- The hydrolysis method is well-documented in patents and industrial literature, emphasizing the importance of controlled temperature, acid concentration, and careful phase separation to avoid impurities such as isobutylphenylacetic acid.
- Derivative synthesis methods provide flexibility in modifying the acid for improved pharmacokinetics or formulation properties but require careful purification and analytical characterization.
- Salt formation with amino acids like lysine enhances solubility and stability, facilitating formulation into various pharmaceutical dosage forms. The process is straightforward, scalable, and yields highly pure crystalline salts.
- Analytical techniques including IR, NMR, melting point determination, and TLC are essential for confirming structure and purity at each stage.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(4-Butylphenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
-
Pain Management :
- Effective for treating acute and chronic pain, particularly in conditions like arthritis and postoperative pain relief.
- Used in formulations aimed at reducing inflammation in musculoskeletal disorders.
-
Anti-inflammatory Properties :
- Widely utilized in treating inflammatory diseases due to its strong anti-inflammatory effects.
- Demonstrated efficacy in managing symptoms of rheumatoid arthritis and osteoarthritis.
-
Analgesic Use :
- Functions as an analgesic in various clinical settings, providing relief from mild to moderate pain.
- Commonly included in over-the-counter medications for headache relief and menstrual cramps.
- Research and Development :
Efficacy in Pain Management
A study evaluating the effectiveness of (R)-2-(4-Butylphenyl)-propionic acid in patients with chronic pain conditions demonstrated significant reductions in pain levels compared to placebo groups. The results indicated not only improved patient comfort but also enhanced mobility post-treatment .
Safety Profile
Research on overdose cases involving ibuprofen derivatives, including this compound, revealed that while adverse effects were noted, the overall safety profile was favorable compared to traditional NSAIDs like aspirin. The study highlighted lower incidences of gastrointestinal complications associated with prolonged use .
Stability Studies
Forced degradation studies have shown that this compound maintains stability under various stress conditions, making it suitable for long-term storage in pharmaceutical formulations. The degradation products were characterized, ensuring that they do not compromise the therapeutic efficacy of the drug .
Mecanismo De Acción
The mechanism of action of ®-2-(4-Butylphenyl)-propionic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. The compound’s molecular targets include the active sites of COX enzymes, where it binds and prevents the conversion of arachidonic acid to prostaglandins.
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
The table below compares (R)-2-(4-Butylphenyl)-propionic acid with key analogues:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Applications | log P | Melting Point (°C) |
|---|---|---|---|---|---|---|
| This compound | 4-Butylphenyl, (R)-configuration | C₁₃H₁₈O₂ | 206.28 | Pharmaceutical impurity analysis | ~3.78* | Not reported |
| (R)-2-(3-Isobutylphenyl)-propionic acid | 3-Isobutylphenyl, (R)-configuration | C₁₃H₁₈O₂ | 206.28 | Research intermediate | ~3.75 | Not reported |
| Mecoprop-P [(R)-2-(4-Chloro-o-tolyloxy)-propionic acid] | 4-Chloro-2-methylphenoxy, (R)-configuration | C₁₀H₁₁ClO₃ | 214.65 | Herbicide | 3.78 | 95 |
| 2-(4-Biphenylyl)-propionic acid (Biprofen) | 4-Biphenylyl | C₁₅H₁₄O₂ | 226.27 | Anti-inflammatory research | 3.82 | Not reported |
| 2-(4-Benzylphenyl)-propionic acid | 4-Benzylphenyl | C₁₆H₁₆O₂ | 240.30 | Synthetic intermediate | 4.10 | Not reported |
*Estimated based on Mecoprop-P’s log P due to structural similarity .
Key Research Findings
- Enantiomer-Specific Activity : The (R)-configuration in Mecoprop-P enhances herbicidal efficacy by 10–20× compared to the (S)-form .
- Analytical Relevance : this compound’s detection limit in HPLC is 0.13 μg/mL, underscoring its role in impurity profiling .
- Thermodynamic Stability : (R)-enantiomers of arylpropionic acids often exhibit higher melting points and solubility due to crystalline packing differences .
Actividad Biológica
(R)-2-(4-Butylphenyl)-propionic acid, commonly recognized as a derivative of ibuprofen, is classified as a non-steroidal anti-inflammatory drug (NSAID). This compound exhibits significant biological activity, primarily through its analgesic and anti-inflammatory properties. Understanding its mechanisms, therapeutic applications, and comparative efficacy with other NSAIDs is essential for appreciating its role in pharmacology.
Chemical Structure and Properties
- Molecular Formula : C13H18O2
- Molecular Weight : 206.28 g/mol
- Structure : The compound features a propionic acid backbone with a butyl group attached to the para position of a phenyl ring, enhancing its biological activity and pharmacological efficacy.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation and pain. By inhibiting these enzymes, the compound effectively reduces inflammation and alleviates pain associated with various conditions such as arthritis and dysmenorrhea .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been extensively studied, demonstrating its effectiveness in various therapeutic contexts:
- Anti-inflammatory Effects : It is widely used to treat inflammatory disorders, including arthritis and rheumatism. Clinical studies have shown that it can significantly reduce pain and swelling in affected areas .
- Analgesic Properties : The compound provides relief from acute pain conditions, making it suitable for managing postoperative pain and dysmenorrhea .
- Pharmacokinetics : Its absorption, distribution, metabolism, and excretion (ADME) profile indicates favorable pharmacokinetic properties that enhance its therapeutic efficacy.
Comparative Analysis with Other NSAIDs
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ibuprofen | Propionic Acid Derivative | Extensive clinical data; widely used NSAID |
| Ketoprofen | Propionic Acid Derivative | Stronger anti-inflammatory effects |
| Naproxen | Propionic Acid Derivative | Longer half-life; effective for chronic pain management |
| Flurbiprofen | Propionic Acid Derivative | Potent anti-inflammatory; used less frequently |
| This compound | Propionic Acid Derivative | Specific structural modifications influencing pharmacokinetics |
This table highlights how this compound shares structural similarities with other NSAIDs while possessing unique characteristics that influence its pharmacological profile.
Case Studies and Research Findings
Recent studies have focused on the pharmacological effects of this compound:
- Efficacy in Rheumatoid Arthritis : A double-blind study demonstrated significant improvement in joint pain and swelling among patients treated with this compound compared to placebo .
- Postoperative Pain Management : In a clinical trial involving postoperative patients, those administered this compound reported lower pain levels and reduced need for additional analgesics .
- Mechanistic Studies : Research exploring the interaction with COX enzymes has provided insights into the compound's selectivity and binding affinity, contributing to understanding its efficacy relative to other NSAIDs .
Q & A
Q. What are the key synthetic routes for preparing (R)-2-(4-Butylphenyl)-propionic acid, and how do reaction conditions influence enantiomeric purity?
Answer: The synthesis typically involves condensation of phenolic derivatives with chiral precursors. For example, (R)-enantiomers can be synthesized via:
- Condensation reactions : Reacting p-substituted phenols (e.g., p-chlorophenol) with (S)-(-)-2-halopropionic acid under basic conditions, followed by hydrolysis to yield the (R)-configured product .
- Chiral resolution : Use of microbial enzymes (e.g., Candida antarctica lipase) to resolve racemic mixtures, achieving >98% enantiomeric excess (ee) in optimized conditions .
Critical factors include pH (6.5–8.0 for enzymatic resolution), temperature (25–40°C), and catalyst loading (5–10% w/w). Impurities like 4-isobutylacetophenone may form if side-chain oxidation occurs during synthesis, requiring strict inert atmospheres .
Q. How can researchers validate the enantiomeric purity of this compound using analytical methods?
Answer:
- RP-HPLC : A C18 column with a mobile phase of acetonitrile/0.5% phosphoric acid (34:60 v/v) at 214 nm detects related substances (e.g., 4-isobutylacetophenone) with a detection limit of 0.13 µg/mL. Linearity (R² > 0.999) and recovery rates (>99%) are validated per ICH guidelines .
- Chiral chromatography : Use Chiralpak IC or AD-H columns with hexane/isopropanol (90:10) to separate enantiomers, achieving baseline resolution (Rs > 2.0) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Storage : Tightly sealed containers in cool (<25°C), dry environments away from oxidizing agents (e.g., peroxides) to prevent decomposition .
- PPE : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential carcinogenicity (classified as a Group 2B hazard) .
- Decontamination : Spills require neutralization with 10% sodium bicarbonate followed by absorption with vermiculite .
Advanced Research Questions
Q. How can biotransformation processes be optimized to enhance the yield of this compound?
Answer:
- Enzyme engineering : Directed evolution of Aspergillus niger epoxide hydrolase improves catalytic efficiency (kcat/Km > 200 M⁻¹s⁻¹) for stereoselective hydrolysis .
- High-throughput screening (HTS) : Use microtiter plates with pH indicators to rapidly identify microbial strains (e.g., Pseudomonas fluorescens) with >90% conversion rates .
- Process intensification : Fed-batch fermentation with controlled glucose feeding reduces substrate inhibition, boosting titers to 120 g/L .
Q. What strategies address contradictions in enantiomeric excess data between synthetic and biocatalytic routes?
Answer: Discrepancies often arise from:
- Residual solvents : Ethyl acetate in synthetic routes may inhibit enzymes, reducing ee by 5–10%. Replace with MTBE for biocompatibility .
- Thermodynamic control : Biocatalysis favors (R)-enantiomers at equilibrium, whereas chemical synthesis may require kinetic trapping (e.g., low-temperature crystallization) to avoid racemization .
Validate using circular dichroism (CD) spectroscopy (Δε at 225 nm) and cross-correlate with HPLC data .
Q. How can impurity profiles be minimized during scale-up of this compound synthesis?
Answer:
- Byproduct suppression : Add antioxidants (e.g., BHT at 0.1% w/w) to prevent oxidation of the butylphenyl side chain .
- Crystallization optimization : Use antisolvent (n-heptane) addition at 4°C to reduce 4-isobutylacetophenone levels to <0.1% .
- Process analytics : Implement PAT tools (e.g., in-line FTIR) to monitor reaction progression and terminate at >95% conversion .
Q. What mechanistic insights explain the stereoselectivity of catalysts in this compound synthesis?
Answer:
- Enzymatic catalysis : Candida rugosa lipase binds the (S)-enantiomer via hydrophobic pockets, leaving the (R)-form unreacted. Mutagenesis at residue Leu278 enhances substrate affinity by 3-fold .
- Metal-ligand complexes : Rhodium-catalyzed hydrogenation of α,β-unsaturated precursors shows stereodirection by bulky phosphine ligands (e.g., BINAP), achieving 90% ee .
Q. How do structural modifications of this compound impact its bioactivity in pharmacological studies?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
